Bromodifluoroacetic acid
Overview
Description
Bromodifluoroacetic acid is a chemical compound that has been the subject of various studies due to its utility in organic synthesis. It is a versatile reagent that can be used to introduce bromo and difluoroacetyl groups into organic molecules. The compound has been employed in the synthesis of heterocycles, thioesters, benzophenones, xanthones, and fluorinated amino acids, indicating its broad applicability in the field of medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of bromodifluoroacetic acid derivatives has been achieved through several methods. One approach involves copper-catalyzed bromodifluoroacetylative cyclization of enynes, which generates difluoroalkyl radicals that participate in radical addition/cyclization/bromination sequences . Another method includes the reaction of bromodifluoro(phenylsulfanyl)methane with activated aromatic compounds to yield various organic products . Additionally, ethyl bromodifluoroacetate has been used as a precursor for difluoromethylation reactions, showcasing its reactivity and potential for creating complex molecules .
Molecular Structure Analysis
The molecular structure of bromodifluoroacetic acid and its derivatives has been elucidated using techniques such as X-ray crystallography. For instance, the absolute configuration of bromofluoroacetic acid was established through the crystal structure analysis of its diastereoisomeric salts . Similarly, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was characterized, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom .
Chemical Reactions Analysis
Bromodifluoroacetic acid participates in a variety of chemical reactions. It has been used in Friedel–Crafts-type alkylation, N-formylation of amines, cross-coupling reactions, and Michael addition processes . These reactions demonstrate the compound's ability to form carbon-carbon and carbon-heteroatom bonds, which is crucial for the construction of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromodifluoroacetic acid derivatives have been studied to understand their behavior in different chemical environments. For example, bromodifluoroacetyl fluoride was prepared and characterized by FTIR spectroscopy, and its conformers were analyzed both experimentally and theoretically . These studies provide insights into the reactivity and stability of the compound, which are important for its practical applications in synthesis.
Scientific Research Applications
Application in Chemical Engineering:
Bromodifluoroacetic acid (BrCF2COOH) is used as an industrially demanded semiproduct, particularly for the production of polymers with specific properties and the synthesis of a number of medicines . It’s also widely used in organic synthesis .
A study was conducted on the transesterification of methyl and ethyl esters of bromodifluoroacetic acid with trifluoroacetic acid, using sulfuric acid as a catalyst . The experiments were performed at different column bottom heat duties .
Application in Biochemistry:
Bromodifluoroacetic acid (BDFA) has gained widespread recognition in scientific research due to its remarkable versatility and effectiveness . It has been employed to investigate enzyme kinetics, unravel the intricacies of cell metabolism, and delve into the structure and function of proteins .
Application in Organic Synthesis:
Bromodifluoroacetic acid and its derivatives are widely used in organic synthesis . For instance, Ethyl bromodifluoroacetate, an ester of bromodifluoroacetic acid, can be used to introduce the CF2 group when synthesising chemical compounds . It’s considered to be a good compound in the generation of compounds and for testing with other organic compounds like lactones, imines, and other amino acids .
Application in the Production of Polymers:
Bromodifluoroacetic acid is used as an industrially demanded semiproduct, particularly for the production of polymers with specific properties . The unique properties of fluororganic compounds, such as high stability in comparison with their hydrocarbon analogues, low absorbancy, lipophilicity, incombustibility, and water-, oil-, and soil-repellency properties make them ideal for this application .
Application in Medicine and Pharmaceutics:
Bromodifluoroacetic acid is used as an industrially demanded semiproduct, particularly for the synthesis of a number of medicines . The unique properties of fluororganic compounds, such as high stability in comparison with their hydrocarbon analogues, make them ideal for this application .
Application in the Food Industry:
Fluoroorganic compounds, including Bromodifluoroacetic acid, are rarely encountered in nature, and perfluorinated components are not encountered and exclusively represent synthetic products . They have found application in the food industry . This is stipulated in many respects by the unique properties of fluororganic compounds, such as high stability in comparison with their hydrocarbon analogues, low absorbancy, lipophilicity, incombustibility, and water-, oil-, and soil-repellency properties .
Safety And Hazards
Bromodifluoroacetic acid is a hazardous substance. It is recommended to wear personal protective equipment when handling it and to use it only in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion of its vapors or spray mist should be prevented .
Future Directions
Bromodifluoroacetic acid is used as an industrially demanded semiproduct, particularly for the production of polymers with specific properties and the synthesis of a number of medicines . Its derivatives are widely used in organic synthesis . The traditional method used for the synthesis of fluororganic acids is a multistage process, which requires great capital and energy expenditures . This process can be intensified by replacing its final stages via the synthesis of acid from ester through the combined transesterification process in a catalytic distillation column .
properties
IUPAC Name |
2-bromo-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2O2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCMQBRCQWOSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378334 | |
Record name | Bromodifluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromodifluoroacetic acid | |
CAS RN |
354-08-5 | |
Record name | 2-Bromo-2,2-difluoroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromodifluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-2,2-difluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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